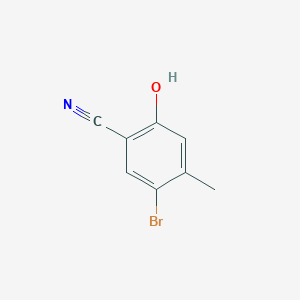
2-acetylthiophene-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylthiophene-3-carboxylic acid is an organosulfur compound with the molecular formula C7H6O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiophene-3-carboxylic acid typically involves the acetylation of thiophene derivatives. One common method is the reaction of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as stannic chloride (SnCl4). This reaction yields 2-acetylthiophene, which can then be further carboxylated to produce this compound .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial synthesis of these compounds .
化学反応の分析
Types of Reactions: 2-Acetylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides, while reduction can produce thiophene alcohols .
科学的研究の応用
2-Acetylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 2-acetylthiophene-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
- Thiophene-2-carboxylic acid
- Thiophene-2-acetic acid
- 2-Acetylthiophene
Comparison: 2-Acetylthiophene-3-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the thiophene ring.
特性
CAS番号 |
30006-04-3 |
|---|---|
分子式 |
C7H6O3S |
分子量 |
170.19 g/mol |
IUPAC名 |
2-acetylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H6O3S/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3H,1H3,(H,9,10) |
InChIキー |
RXSKHZBYERBZRY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)







